

Physical and chemical properties of "Methyl 4-methylpicolinate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methylpicolinate**

Cat. No.: **B080786**

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-methylpicolinate** (CAS No. 13509-13-2), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical structure, physical characteristics, and reactivity. Detailed experimental protocols for its synthesis via Fischer esterification of 4-methylpicolinic acid are provided, alongside methodologies for its purification and characterization using standard analytical techniques. Spectroscopic data, where available for closely related analogs, are presented for reference. This guide aims to be a valuable resource for researchers utilizing **Methyl 4-methylpicolinate** as a building block in the development of novel compounds.

Introduction

Methyl 4-methylpicolinate, with the systematic IUPAC name methyl 4-methyl-2-pyridinecarboxylate, is a heterocyclic compound belonging to the picolinate family. Picolinate esters are recognized as important intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl ester and the methyl group on

the pyridine ring offers sites for further functionalization, making it a versatile building block for creating more complex molecules.^[1] Understanding the fundamental physical and chemical properties of this compound is crucial for its effective application in research and development.

Chemical and Physical Properties

Methyl 4-methylpicolinate is a compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is typically described as a solid or semi-solid or liquid at room temperature and should be stored under an inert atmosphere.

Physical Properties

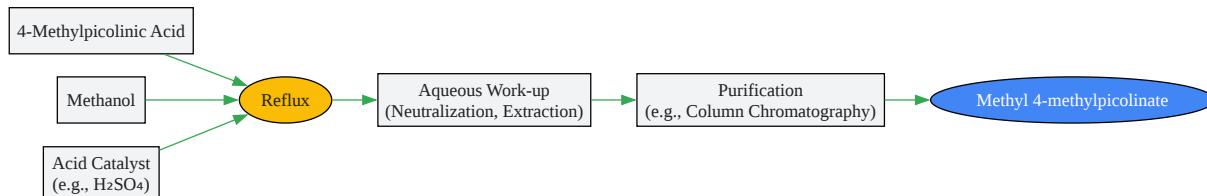
A summary of the available physical property data for **Methyl 4-methylpicolinate** is presented in Table 1. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the literature. The data presented are, in some cases, predicted or derived from closely related compounds.

Table 1: Physical Properties of **Methyl 4-methylpicolinate**

Property	Value	Source(s)
CAS Number	13509-13-2	
Molecular Formula	C ₈ H ₉ NO ₂	
Molecular Weight	151.16 g/mol	
Physical Form	Solid or semi-solid or liquid	
Storage Temperature	Room Temperature (Inert Atmosphere)	

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in published literature. Values for related compounds are provided for reference in the relevant sections.

Chemical Structure


The chemical structure of **Methyl 4-methylpicolinate** consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 4-position with a methyl group.

Caption: Chemical structure of **Methyl 4-methylpicolinate**.

Experimental Protocols

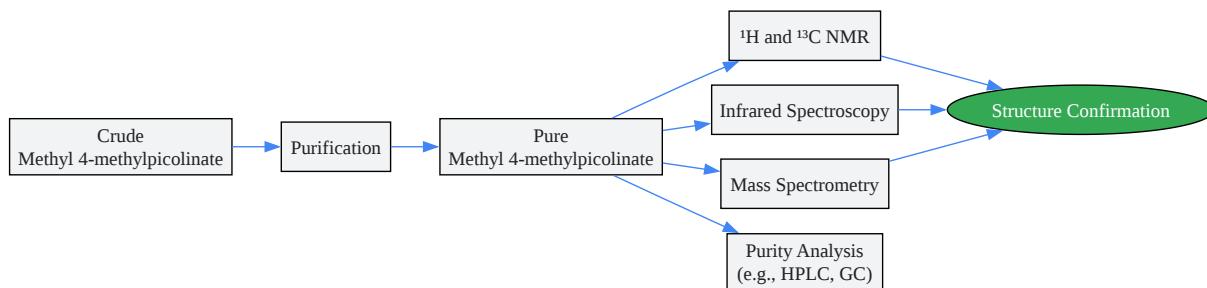
Synthesis of Methyl 4-methylpicolinate via Fischer Esterification

The most common and direct method for the synthesis of **Methyl 4-methylpicolinate** is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst. [2][3][4]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-methylpicolinate**.

Protocol:


- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpicolinic acid (1.0 eq.).
- Reagent Addition: Add an excess of methanol (10-20 eq.) to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[5]
- Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[6\]](#)

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.[\[7\]](#)
- Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.[\[7\]](#) Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[\[5\]](#)
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by distillation.[\[5\]](#)

Characterization

The synthesized **Methyl 4-methylpicolinate** should be characterized using standard analytical techniques to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for product characterization.

Spectroscopic Data (Reference)

While specific, experimentally obtained spectra for **Methyl 4-methylpicolinate** are not readily available in public databases, data for the closely related compound, Methyl picolinate (CAS No. 2459-07-6), can serve as a useful reference for interpretation.

Table 2: Reference Spectroscopic Data for Methyl Picolinate

Technique	Key Features	Source(s)
¹ H NMR	Aromatic protons in the range of 7.5-8.7 ppm; Methyl ester protons around 3.9 ppm.	[8]
¹³ C NMR	Carbonyl carbon around 165 ppm; Aromatic carbons between 125-150 ppm; Methyl carbon around 52 ppm.	
IR Spectroscopy	C=O stretch (ester) around 1720-1740 cm ⁻¹ ; C-O stretch around 1250-1300 cm ⁻¹ ; Aromatic C-H and C=C stretches.	[9]
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight.	[10]

Note: The presence of the 4-methyl group in **Methyl 4-methylpicolinate** will introduce a singlet in the ¹H NMR spectrum around 2.4 ppm and an additional signal in the ¹³C NMR spectrum in the aliphatic region. It will also slightly alter the chemical shifts and splitting patterns of the aromatic protons.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of **Methyl 4-methylpicolinate** is influenced by the pyridine ring and the methyl ester functional group.

- Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution. The methyl group at the 4-position is a weak electron-donating group.[1]
- Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution.[11] Common reactions include:
 - Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-methylpicolinic acid) under acidic or basic conditions.
 - Transesterification: Reaction with another alcohol in the presence of a catalyst can lead to the exchange of the methoxy group.
 - Aminolysis: Reaction with amines can form the corresponding amides.

Stability and Storage

Methyl 4-methylpicolinate should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent hydrolysis and potential degradation. It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases.

Safety Information

Methyl 4-methylpicolinate is classified as a hazardous substance.

Table 3: Hazard and Precautionary Statements

Category	Statements	Source(s)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Methyl 4-methylpicolinate is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. This guide has summarized the available physical and chemical properties and provided a general, yet detailed, protocol for its synthesis and characterization. While a lack of comprehensive experimental data in the public domain necessitates reliance on analogous compounds for certain properties, this document provides a solid foundation for researchers to work with and further explore the potential of **Methyl 4-methylpicolinate** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification organic-chemistry.org
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem.com
- 8. Methyl picolinate(2459-07-6) 1H NMR m.chemicalbook.com
- 9. Methyl picolinate(2459-07-6) IR Spectrum chemicalbook.com
- 10. mzCloud – Methyl picolinate mzcloud.org
- 11. Methyl picolinate | CAS#:2459-07-6 | Chemsric chemsrc.com
- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 4-methylpicolinate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080786#physical-and-chemical-properties-of-methyl-4-methylpicolinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com